Cadmium tellurate

Description

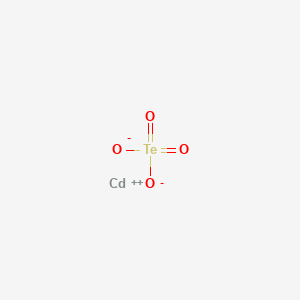

Structure

2D Structure

Properties

CAS No. |

15852-14-9 |

|---|---|

Molecular Formula |

CdO4Te |

Molecular Weight |

304.0 g/mol |

IUPAC Name |

cadmium(2+);tellurate |

InChI |

InChI=1S/Cd.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

InChI Key |

ZTXUIQYSNNFFDU-UHFFFAOYSA-L |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Synthesis Methodologies for Cadmium Tellurate

Solution-Based Synthesis Approaches

Solution-based methods offer a versatile and often cost-effective route to synthesize cadmium tellurate (B1236183). These techniques allow for good control over stoichiometry and can be adapted for various applications, including the formation of polycrystalline thin films.

Chemical Precipitation and Reaction Pathways

A common method for preparing cadmium tellurate is through chemical precipitation. wikipedia.org This process involves the reaction of soluble precursors in a solution to form an insoluble product that precipitates out. One specific pathway involves the reaction of cadmium sulfate (B86663) (CdSO₄) and sodium tellurite (B1196480) (Na₂TeO₃) in an ammonia (B1221849) solution. wikipedia.org The ammonia acts as a complexing agent, controlling the availability of cadmium ions and influencing the reaction kinetics.

The general reaction can be represented as:

CdSO₄ + Na₂TeO₃ → CdTeO₃(s) + Na₂SO₄

The use of an aqueous alkaline medium is also reported for the deposition of crystalline cadmium telluride thin films, utilizing cadmium sulfate and sodium tellurosulphate as precursors. aarhat.com The chemical bath deposition (CBD) method, a type of chemical precipitation, is highlighted as a simple and inexpensive technique for large-area deposition. aarhat.comiosrjen.org In this method, polycrystalline cadmium telluride oxide (CdTeO₃) thin films have been successfully deposited on glass substrates from an aqueous solution containing cadmium sulfate, sodium tellurite, and ammonia as a complexing agent. iosrjen.org

Chemical Synthesis Processes for Polycrystalline Thin Film Formation

Solution-based approaches are widely used for the formation of polycrystalline thin films of cadmium compounds. iosrjen.orgnrel.gov These films are crucial for applications in solar cells and other electronic devices. nrel.gov The chemical bath deposition (CBD) method is a prominent technique for this purpose. aarhat.comiosrjen.org

In a typical CBD process for this compound, a substrate is immersed in a solution containing the cadmium and tellurite precursors. iosrjen.org The deposition parameters, such as temperature, pH, and precursor concentrations, are carefully controlled to promote the heterogeneous nucleation and growth of a thin film on the substrate. For instance, polycrystalline CdTeO₃ thin films have been deposited at room temperature on glass substrates from an aqueous solution of 0.1 M cadmium sulfate and 0.1 M sodium tellurite, with 20% ammonia used as a complexing agent. iosrjen.org

Another approach involves the sequential deposition of aqueous precursor solutions containing cadmium and tellurium ions to form a cadmium telluride film directly on a substrate. google.com This method relies on the heterogeneous nucleation of CdTe on the substrate surface. google.com

The properties of the resulting polycrystalline films are highly dependent on the synthesis conditions. For example, the crystallinity, grain size, and optical properties can be tailored by adjusting the deposition parameters. aarhat.comijres.org

Vapor-Phase and Thin Film Deposition Techniques

Vapor-phase deposition techniques are another important class of methods for producing high-quality this compound thin films. These methods involve the transport of precursor materials in the vapor phase to a substrate where the film growth occurs.

Radio Frequency Sputtering from Polycrystalline Targets

Radio frequency (RF) sputtering is a versatile physical vapor deposition (PVD) technique used to deposit thin films of a wide range of materials, including cadmium telluride. samaterials.comnih.gov In this process, a high-frequency alternating voltage is applied to a target made of the material to be deposited (in this case, polycrystalline this compound). This creates a plasma of an inert gas (typically argon). The energetic ions from the plasma bombard the target, ejecting atoms or molecules that then travel to and deposit on a substrate, forming a thin film. samaterials.comswri.org

RF sputtering is particularly suitable for depositing films from insulating or composite targets like this compound, ensuring uniform film quality. samaterials.com The sputtering parameters, such as RF power, sputtering pressure, and substrate temperature, significantly influence the structural and optical properties of the deposited films. nih.govresearchgate.net For example, the sputtering pressure has been found to have a notable effect on the crystallinity, preferential orientation, and microstructure of CdTe thin films. nih.gov

| Parameter | Description | Effect on Film Properties |

| RF Power | The power applied to the sputtering target. | Affects deposition rate and film density. |

| Sputtering Pressure | The pressure of the inert gas in the sputtering chamber. | Influences the energy of sputtered particles and film microstructure. nih.gov |

| Substrate Temperature | The temperature of the substrate during deposition. | Affects crystallinity, grain size, and film adhesion. researchgate.net |

Investigation of Post-Deposition Annealing Effects on Film Formation

Post-deposition annealing is a crucial step in the fabrication of high-quality this compound thin films. naturalspublishing.comdntb.gov.ua This heat treatment process, performed after the film has been deposited, can significantly improve its structural, optical, and electrical properties. naturalspublishing.comnaturalspublishing.com

Annealing can lead to several beneficial changes in the film. For instance, it can promote grain growth, reduce defects, and improve the crystallinity of the film. naturalspublishing.comdntb.gov.ua In thermally evaporated CdTe thin films, annealing has been shown to increase optical and structural properties. naturalspublishing.com The annealing time and temperature are critical parameters that determine the final properties of the film. naturalspublishing.comdntb.gov.ua For example, annealing thermally evaporated CdTe thin films under a halogen lamp for different durations (1 to 4 minutes) resulted in improved optical and structural characteristics. naturalspublishing.com

Studies have shown that annealing can cause a decrease in the optical energy band gap of CdTe films. naturalspublishing.comdntb.gov.ua Furthermore, the surface roughness of the films can increase with annealing temperature. dntb.gov.ua In some cases, annealing is essential for activating the material, such as in the cadmium chloride treatment of cadmium telluride solar cells, which removes stacking faults and facilitates the diffusion of chlorine along grain boundaries. scispace.com However, subsequent high-temperature annealing can lead to the removal of chlorine and the reappearance of these defects, which can negatively impact device performance. scispace.com

The choice of annealing atmosphere is also important. Annealing in air has been shown to affect the properties of CdTe thin films. dntb.gov.ua Laser annealing is another technique being explored, offering selective heating of the film surface and potentially improving energy efficiency and processing speed. lboro.ac.uk

Structural Characterization and Crystallography of Cadmium Tellurate

Crystalline Phase Investigations

Cadmium tellurate (B1236183) can exist in several crystalline forms, or polymorphs, depending on the conditions of its formation, such as temperature and pressure. Understanding these phases is crucial for predicting and controlling the material's behavior.

Analysis of Monoclinic Crystal System (P2₁/c)

At standard conditions, cadmium tellurate typically crystallizes in a monoclinic system. assignmentpoint.comwikipedia.org This structure is characterized by the space group P2₁/c (No. 14). assignmentpoint.comwikipedia.org In this configuration, the crystal lattice is described by three unequal axes with one non-orthogonal angle.

Detailed structural analysis of a related cadmium oxidotellurate(IV) compound, Cd₅(TeO₃)₄(NO₃)₂, which also crystallizes in the monoclinic P2₁/c space group, provides insights into the atomic arrangement. researchgate.netiucr.org In this structure, the cadmium (Cd²⁺) atoms exhibit coordination numbers of 6 and 7. researchgate.netiucr.org The [CdO₆] and [CdO₇] polyhedra are connected through shared corners and edges, forming layers. researchgate.netiucr.org The tellurium(IV) atoms are coordinated to three oxygen atoms, forming trigonal-pyramidal [TeO₃] groups. researchgate.netiucr.org

A new polymorph of CdTe₂O₅ has also been identified as crystallizing in the monoclinic P2₁/c space group. iucr.org

Exploration of High-Temperature Crystalline Polymorphs (Cubic and Hexagonal Phases)

At temperatures exceeding 540 °C, this compound can undergo phase transitions to adopt cubic and hexagonal crystal systems. assignmentpoint.comwikipedia.org These high-temperature polymorphs possess different symmetries and lattice parameters compared to the monoclinic phase. The transition to these phases is a key characteristic of the material's thermal behavior.

While this compound itself shows high-temperature polymorphism, the related and more extensively studied cadmium telluride (CdTe) also exhibits cubic (zinc-blende) and hexagonal (wurtzite) structures. niscpr.res.inmaterialsproject.org The energy difference between these two structures in chalcogenides is very small, and the formation of the hexagonal phase in CdTe can be favored by low deposition rates or high substrate temperatures. niscpr.res.in

Studies of Amorphous to Crystalline Phase Transitions in Thin Films

The transition from an amorphous (non-crystalline) to a crystalline state is a critical process in the fabrication of this compound thin films for electronic and optoelectronic devices. As-deposited films can initially be amorphous or contain a mixture of amorphous and crystalline phases. iaea.org

Post-deposition annealing is a common technique used to induce crystallization. iaea.org This thermal treatment provides the necessary energy for atoms to arrange themselves into a more ordered, crystalline structure. The transition temperature and the resulting crystalline quality can be influenced by factors such as the film's thickness and the annealing environment. researchgate.net For instance, in related chalcogenide thin films like GeTe, the transition from amorphous to crystalline involves a significant rearrangement of local atomic bonding, which is directly linked to changes in macroscopic properties like electrical resistivity. cnr.it Similarly, studies on CuInSe₂ thin films show that recrystallization from an amorphous state begins at specific temperatures, and the final crystalline quality can be enhanced by certain chemical treatments. osti.gov

Characterization of Polycrystalline Film Structure

The structure of polycrystalline films can be influenced by deposition methods and parameters. For example, in the deposition of the related material cadmium telluride (CdTe), techniques like close-spaced sublimation and thermal evaporation are used to grow polycrystalline films. aip.orgresearchgate.net The resulting films typically exhibit a cubic zinc-blende structure, often with a preferred orientation along the (111) plane. researchgate.netresearchgate.net The grain size within these films can be affected by growth conditions and post-deposition treatments, such as annealing. aip.orgrsc.org For instance, higher growth temperatures during close-spaced sublimation of CdTe can lead to the formation of larger grains, which is advantageous for applications like solar cells as it reduces the density of grain boundaries that can act as recombination centers for charge carriers. rsc.org

Advanced Structural Analysis Techniques

To meticulously investigate the crystalline phases and structural details of this compound, scientists employ a range of sophisticated analytical methods.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment

X-ray diffraction (XRD) is a primary and indispensable tool for the structural characterization of crystalline materials like this compound. This technique relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystal lattice. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure.

By analyzing the positions and intensities of the diffraction peaks, researchers can:

Identify the crystalline phase: Each crystalline phase (e.g., monoclinic, cubic, hexagonal) produces a distinct XRD pattern, allowing for unambiguous phase identification. researchgate.net

Determine lattice parameters: The precise angular positions of the diffraction peaks are used to calculate the dimensions of the unit cell (the basic repeating unit of the crystal lattice). unj.ac.id

Assess crystallinity: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity. innovationforever.com Broad peaks may indicate an amorphous or poorly crystalline material, while sharp, intense peaks are characteristic of a well-ordered crystalline structure. chalcogen.ro

Evaluate grain size: The width of the diffraction peaks can be used to estimate the average size of the crystallites (grains) in a polycrystalline film through the Scherrer equation. chalcogen.ro

Analyze preferred orientation (texture): In polycrystalline films, if certain crystal planes are preferentially aligned parallel to the substrate, the corresponding diffraction peaks will have unusually high intensities. researchgate.net

The table below summarizes findings from XRD analyses on cadmium telluride, a closely related compound, illustrating the type of data obtained from this technique.

| Sample Description | Deposition/Treatment | Observed Crystal Structure | Key XRD Findings | Reference |

| CdTe Thin Film | Electrodeposition | Polycrystalline Cubic | Dominant (111) preferential orientation. | researchgate.net |

| CdTe Thin Film | Close-Spaced Sublimation | Polycrystalline | High-quality films with characteristic Raman peaks. | aip.org |

| CdTe Thin Film | Thermal Evaporation | Polycrystalline Zinc-Blende (Cubic) | Peak intensities varied with film thickness and treatment. | researchgate.net |

| CdTe Single Crystal | Modified Bridgman Method | Cubic | Irradiation with thermal neutrons improved structural parameters. | innovationforever.com |

Structural Characterization of this compound Remains Largely Undocumented in Publicly Available Scientific Literature

Similarly, information regarding the synthesis and analysis of this compound nanocomposites is scarce. Specifically, there are no detailed research findings or data tables available from studies employing Transmission Electron Microscopy (TEM) for the structural analysis of this compound nanocomposites. This indicates a notable gap in the materials science research concerning this particular compound.

The majority of the available research focuses on the related compounds, Cadmium Telluride (CdTe) and Cadmium Tellurite (B1196480) (CdTeO₃), which have been extensively studied for their semiconductor and optical properties. These studies often include detailed crystallographic data and analyses of their nanocomposite forms. However, this information is not transferable to this compound due to the differences in their chemical composition and, consequently, their crystal structures.

Due to the absence of specific and verifiable research data on this compound, it is not possible to provide a detailed article on its structural characterization and the analysis of its nanocomposites as requested. Further experimental research is required to elucidate the crystallographic properties of this compound and to explore the potential of its nanocomposite forms.

Spectroscopic Investigations of Cadmium Tellurate

Optical Absorption Spectroscopy for Electronic Structure Elucidation

Optical absorption spectroscopy is a powerful technique to probe the electronic properties of materials. By analyzing the absorption and transmission of light across a range of wavelengths, key parameters such as the electronic band gap and optical constants can be determined.

Studies on cadmium telluride thin films often involve analysis in the ultraviolet, visible, and near-infrared regions to understand their optical behavior. For instance, thermally evaporated CdTe thin films are characterized using UV-VIS-NIR spectrophotometers in the wavelength range of 300 to 900 nm to observe their optical properties. naturalspublishing.com The transmission spectra of cadmium telluride thin films generally show an increase in transmittance with increasing wavelength. journalpsij.com In some cases, the transmission can be close to 70% in the infrared region. srce.hr The optical characteristics of materials like polycrystalline cadmium manganese telluride have been examined using UV-Visible-NIR spectroscopy, which can reveal shifts in the cutoff wavelength. researchgate.net

The optical constants, including the refractive index (n) and the extinction coefficient (k), are fundamental properties that describe how light propagates through a material. These constants, along with the absorption coefficient (α) and dielectric constants (εr and εi), are often studied in cadmium telluride films. uomustansiriyah.edu.iq For cadmium telluride, the refractive index is approximately 2.67. azom.com The Swanepoel method is one technique used to calculate these optical constants from transmission spectra. pnu.edu.ua The values of the refractive index, extinction coefficient, and dielectric constant for cadmium telluride films have been estimated using transmission techniques in the infrared region. srce.hr

The following table summarizes some of the key optical constants for related cadmium compounds:

| Property | Value | Compound |

| Refractive Index (n) | 2.67 | Cadmium Telluride |

| Extinction Coefficient (k) | Varies with doping | Cadmium Telluride |

| Absorption Coefficient (α) | >10⁵ cm⁻¹ in the visible region | Cadmium Telluride |

| Dielectric Constant (real part, εr) | Varies with doping | Cadmium Telluride |

| Dielectric Constant (imaginary part, εi) | Varies with doping | Cadmium Telluride |

This table presents data for Cadmium Telluride as a reference, as specific values for pure Cadmium Tellurate (B1236183) are not as widely documented.

The electronic band gap (Eg) is a critical parameter for semiconductor materials. For cadmium telluride, a direct band gap material, the value is approximately 1.44 eV. vaia.comiust.ac.ir This optimal band gap makes it suitable for solar energy conversion. iust.ac.ir The band gap of cadmium telluride films can be influenced by preparation methods and post-deposition treatments. For example, screen-printed and sintered CdTe films have shown a band gap of 1.48 eV. chalcogen.roresearchgate.net In another study, the band gap energy of cadmium telluride thin films was found to be in the range of 2.2 eV to 2.5 eV. journalpsij.com The band gap of as-deposited thin films can vary, for instance, from 1.41-1.45 eV, and can decrease after heat treatment. researchgate.net

| Preparation Method | Band Gap (Eg) in eV | Compound |

| General Literature Value | ~1.44 | Cadmium Telluride vaia.comiust.ac.ir |

| Screen-Printed and Sintered | 1.48 | Cadmium Telluride chalcogen.roresearchgate.net |

| Electrodeposition | 2.2 - 2.5 | Cadmium Telluride journalpsij.com |

| As-deposited thin film | 1.41 - 1.45 | Cadmium Telluride researchgate.net |

This table provides band gap values for Cadmium Telluride under different conditions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the context of cadmium tellurate, which often forms from the oxidation of cadmium telluride, XPS is instrumental. Studies on the thermal oxidation of single-crystal p-type CdTe have shown that the composition of thick oxide layers is CdTeO₃. osti.goviaea.org XPS analysis of CdTe oxide films grown by rf-sputtering is used to determine the elemental concentration and the oxidation state of tellurium. redalyc.org

When CdTe is oxidized to form CdTeO₃, there is no significant change in the chemical state of cadmium, and therefore no noticeable energy shift for this element in XPS spectra. redalyc.org However, the Te 3d binding energies show significant differences. In some cases, two contributions can be observed for tellurium, one for CdTe at approximately 572.6 eV and another attributed to TeO₂ at around 575.8 eV, indicating the formation of Te-O bonds. researchgate.net

In studies of CdTe oxide films, as the partial pressure of a reactive gas like NH₃ increases during deposition, the relative atomic concentration of incorporated oxygen rises, while that of cadmium and tellurium decreases. redalyc.org At high oxygen concentrations, Te-Cd bonds are significantly reduced, and tellurium is predominantly bonded to oxygen. redalyc.orgresearchgate.net The amorphous material formed at saturation appears to be mainly amorphous CdTeO₃. researchgate.net XPS analysis of the oxide grown in laboratory air on CdTe surfaces confirms the presence of both Te-O and Cd-O bonds. researchgate.net

Research on Cadmium Tellurate in Advanced Material Systems

Development and Characterization of Cadmium Tellurate (B1236183) Nanocomposite Films

The synthesis and analysis of cadmium tellurate (CdTeO₃) nanocomposite films represent a significant area of materials science, driven by the potential applications of these materials in various optoelectronic devices. Researchers have employed several techniques to fabricate these films, with methods such as radio frequency (r.f.) magnetron sputtering and Successive Ionic Layer Adsorption and Reaction (SILAR) being prominent.

One approach involves the use of r.f. magnetron sputtering to grow nanocomposite films composed of cadmium telluride (CdTe) and this compound (CdTeO₃) at room temperature. researchgate.netresearchgate.net Characterization of these films using X-ray diffraction (XRD) and transmission electron microscopy (TEM) has revealed the presence of both CdTe and CdTeO₃ nanoparticles. researchgate.net The CdTeO₃ nanoparticles were observed to crystallize in a cubic phase with an average size of approximately 6 ± 1 nm. researchgate.net The as-deposited films are often amorphous, requiring post-deposition annealing at temperatures around 420°C for a duration of two hours to induce crystallization. researchgate.net

Another successful method for creating nanocomposite films containing this compound is the SILAR technique. This method has been used to grow complex CdxTeyOz nanocomposite films on a CdS/ZnO surface. lu.lv Subsequent analysis of these films confirmed the presence of various oxides, including orthorhombic CdTeO₃, alongside other phases such as trigonal TeO₃, monoclinic TeO₄, and CdTe₃O₈. lu.lv The formation of these complex oxide films is explained by the Volmer-Weber growth mechanism, and scanning electron microscopy (SEM) analysis shows the presence of nanometer-scale globules on the surface. researchgate.net

The chemical synthesis of polycrystalline CdTeO₃ thin films has also been achieved, followed by annealing in air at 300°C. iosrjen.org XRD analysis of these films confirmed a single-phase face-centered cubic polycrystalline structure for CdTeO₃. iosrjen.org Optical absorption studies of these chemically synthesized films determined a direct band gap of 2.3 eV, which is influenced by the oxygen concentration in the material. iosrjen.org

The table below summarizes the key findings from the characterization of this compound nanocomposite films developed through different methods.

| Synthesis Method | Film Composition | Nanoparticle Size (CdTeO₃) | Crystalline Phase (CdTeO₃) | Key Findings |

| r.f. Magnetron Sputtering | CdTe + CdTeO₃ | 6 ± 1 nm | Cubic | As-deposited films are amorphous; annealing induces crystallization. researchgate.netresearchgate.net |

| SILAR | CdxTeyOz (including CdTeO₃) | Not specified | Orthorhombic | Results in a complex nanocomposite with multiple oxide phases. lu.lv |

| Chemical Synthesis | Polycrystalline CdTeO₃ | Not specified | Face-centered cubic | Films exhibit a direct band gap of 2.3 eV. iosrjen.org |

Integration and Growth of this compound Layers on Other Tellurium-Based Materials

The integration of this compound layers with other tellurium-based materials is a critical area of research, particularly for the development of advanced semiconductor devices. Studies have demonstrated the feasibility of growing this compound on cadmium telluride (CdTe), a closely related and technologically important semiconductor.

Research has shown that polycrystalline CdTeO₃ films can be successfully grown on CdTe films. researchgate.net This is achieved through a specific heat-treatment process applied to a CdTeO₃/CdTe/glass structure. researchgate.net The initial CdTeO₃ layer is typically deposited in an amorphous state via r.f.-sputtering from a polycrystalline CdTe target in a nitrogen and oxygen atmosphere. researchgate.net Subsequent annealing facilitates the crystallization of the CdTeO₃ layer on the underlying CdTe film. researchgate.net This process highlights a direct method for creating heterostructures composed of these two tellurium-based compounds.

Furthermore, the formation of complex cadmium-tellurium oxide layers, which include CdTeO₃, has been observed on the surface of other tellurium-containing materials. For instance, in the synthesis of CdxTeyOz nanocomposite films on a CdS/ZnO heterostructure using the SILAR method, the formation of CdTeO₃ is a key outcome. lu.lvlu.lv In this process, it is suggested that oxides like CdO and TeO₄ initially form on the surface and subsequently evolve into TeO₂ and TeO₃ with increased oxygen saturation. lu.lv These binary oxides then serve as components for the formation of ternary oxides such as CdTeO₃. lu.lvlu.lv This indicates a reaction pathway where a tellurium-containing surface can be transformed to include a this compound layer.

The table below outlines the methods and outcomes related to the integration and growth of this compound layers on other tellurium-based materials.

| Substrate/Base Material | Growth/Formation Method | Resulting this compound Layer | Key Research Findings |

| Cadmium Telluride (CdTe) Film | Heat-treatment of an r.f.-sputtered amorphous CdTeO₃ layer | Polycrystalline CdTeO₃ | Demonstrates the viability of creating CdTeO₃/CdTe heterostructures through thermal processing. researchgate.net |

| Cadmium Sulfide (B99878) (CdS)/ZnO Heterostructure | SILAR method | Component of a complex CdxTeyOz nanocomposite film | CdTeO₃ forms as part of a multi-phase oxide layer on the tellurium-related substrate. lu.lvlu.lv |

Future Research Directions in Cadmium Tellurate Science

Methodological Advancements in Synthesis and Control of Crystalline Phases

The synthesis of cadmium tellurate (B1236183) is a complex process due to the existence of multiple stable and metastable crystalline phases (polymorphs), each with unique characteristics. A primary focus of future research will be the development of sophisticated synthesis techniques that offer precise control over the resulting crystal structure. Polymorphism is a known phenomenon in the broader family of inorganic oxidotellurates. mdpi.comresearchgate.net

Advanced synthesis methods such as reactive sputtering, electrodeposition, and Successive Ionic Layer Adsorption and Reaction (SILAR) are at the forefront of this effort. For instance, polycrystalline CdTeO₃ films have been successfully grown by adjusting the oxygen flow during reactive sputtering of a CdTe target, followed by thermal annealing. researchgate.net This technique demonstrates that a structural phase transition can be induced, shifting from a mixture of CdTe-type structures to a cubic CdTeO₃ structure with a sufficient oxygen supply. researchgate.net Similarly, electrodeposition parameters, such as cathodic voltage, can be finely tuned to control the formation of cadmium tellurate phases alongside cadmium telluride (CdTe). shu.ac.ukresearchgate.net Lowering the growth rate during electrodeposition can lead to more closely packed and crystalline phases. shu.ac.uk

Future work will likely involve the in-depth exploration of these parameters to selectively isolate specific polymorphs, such as α-CdTeO₃ and the more recently identified β-CdTeO₃, which possesses a related but distinct structure. mdpi.com Another promising avenue is the synthesis of this compound nanocrystals embedded within a glass matrix using the melt-quenching process. mdpi.com In this method, the concentration of precursor oxides, like cadmium oxide (CdO), can influence the final crystalline phase, leading to the formation of cadmium orthotellurate (Cd₃TeO₆) nanocrystals. mdpi.com The ability to produce high-quality, single-phase, and highly crystalline materials is essential for accurately measuring their physical properties. mdpi.comresearchgate.net

Comprehensive Elucidation of Structure-Property Relationships

A deeper understanding of the relationship between the atomic arrangement and the material's physical properties is crucial for designing new functional materials. Cadmium tellurates exhibit a rich structural chemistry, largely due to the variable oxidation states and coordination environments of tellurium. Tellurium can exist as Te⁴⁺ or Te⁶⁺, with the Te⁴⁺ cation featuring a stereochemically active lone pair of electrons that leads to irregular coordination polyhedra. cambridge.org

The coordination of tellurium atoms is a key determinant of the material's properties. For example, in germanium-tellurite glasses, the addition of CdO as a modifier can cause a change in tellurium coordination from a trigonal bipyramidal (TeO₄) to a trigonal pyramidal (TeO₃) geometry. mdpi.com This transformation is linked to an increase in non-bridging oxygens, which alters the glass network and can lead to the development of crystalline phases. mdpi.com Different polymorphs can exhibit vastly different properties; for instance, the band gap of this compound compounds can be controlled from 1.5 eV to 3.8 eV depending on the oxygen concentration and resulting structure, with CdTeO₃ having a band gap of approximately 3.3 eV. researchgate.netmdpi.com

Exploration of Undiscovered Academic Applications and Material Combinations

Building on a refined understanding of synthesis and properties, future research will explore novel applications and material combinations for cadmium tellurates. The tunable wide bandgap and conductivity of these materials make them interesting candidates for various electronic and optoelectronic applications. mdpi.com

One area of exploration is in transparent conductive oxides. The conductivity of Cd₃TeO₆, which can be further enhanced through doping, suggests potential applications in this area. csic.es For example, doping Cd₃TeO₆ with indium has been shown to result in Hall mobilities in the range of 6-10 cm²/Vs. csic.es

The creation of heterostructures is another promising direction. This compound layers have been synthesized on cadmium sulfide (B99878) (CdS) buffer layers, which in turn were deposited on zinc oxide (ZnO) nanorods. mdpi.com The use of a CdS buffer layer was found to improve the adhesion and effective formation of the cadmium tellurium oxide film. mdpi.com Such multi-layer structures could be investigated for applications in photocatalysis or specialized sensor devices.

Furthermore, the development of composite materials, such as the previously mentioned this compound nanocrystals embedded in a glass host, opens up possibilities for new photonic materials. mdpi.com These glass-ceramic composites could have unique optical properties stemming from the quantum confinement of the nanocrystals or the interaction between the crystalline and amorphous phases. The combination of this compound with other functional materials, such as in the development of all-electrodeposited multi-layer devices, could lead to new technologies that leverage the specific properties of each component. shu.ac.uk

Q & A

Q. What are the standard synthesis methods for cadmium tellurate, and how are they optimized for purity?

this compound is typically synthesized via oxidative leaching of cadmium telluride (CdTe) scrap. Common procedures include:

- Ferric chloride leaching : Dissolves CdTe in FeCl₃/HCl solutions, producing CdCl₂(aq) and elemental Te/S .

- Oxygen-pressure leaching : Uses H₂SO₄ under high-pressure O₂ (400 psig) at 110°C, yielding CdSO₄ and Te .

Optimization involves adjusting reagent concentration (e.g., 2.5M FeCl₃), temperature (80–105°C), and particle size (-200 mesh for kinetic efficiency). Purity is verified via ICP for Cd/Te quantification and XRD for phase identification .

Q. How is this compound characterized structurally and compositionally?

Q. What safety protocols are critical when handling this compound?

- PPE : Safety glasses, gloves, and acid-resistant clothing .

- Ventilation : Use fume hoods during leaching to avoid inhaling Cd/Te vapors.

- Waste disposal : Treat acidic leachates with NaOH to precipitate Te (pH 5.3) before discarding .

Advanced Research Questions

Q. How do reaction kinetics and surface chemistry influence this compound dissolution?

Kinetic studies reveal:

- Oxygen pressure : Increasing O₂ pressure (e.g., 400 psig) accelerates Cd dissolution by enhancing oxidative capacity (Figure 3 in ).

- Particle size : Smaller particles (-200 mesh) increase surface area, but tellurium accumulation on unreacted CdTe creates a diffusion barrier, altering rate proportionality (Figure 5 in ).

- Acid concentration : Higher H₂SO₄ concentrations (e.g., 2.2N) improve leaching rates but require autoclave conditions .

Q. How can conflicting data on leaching efficiency between methods be resolved?

Contradictions arise from differing experimental conditions:

- Ferric chloride leaching : Achieves 80% Cd extraction but poor Cd/Te separation due to co-precipitation .

- Oxygen-pressure leaching : Yields 100 g/L Cd and 5 g/L Te but requires specialized equipment .

Resolution involves comparing normalized extraction rates (e.g., g/L per hour) and validating via cross-method reproducibility tests .

Q. What advanced techniques elucidate this compound’s electronic and redox properties?

- NMR spectroscopy : Probes tellurate’s tetrahedral coordination and redox states (e.g., Te⁴⁺ vs. Te⁶⁺) .

- Polarography : Differentiates tellurate (E = -1.66 V) from tellurite (E = -1.22 V) in alkaline media .

- Quantum dot analysis : CdTe nanocrystal analogs (e.g., HgTe/CdTe quantum wells) inform tellurate’s bandgap behavior .

Methodological Challenges

Q. How to design experiments for separating cadmium and tellurium from mixed oxides?

Q. What computational models predict this compound’s stability under varying conditions?

- Thermodynamic modeling : Leverage reaction equilibria (e.g., CdTe + 2FeCl₃ → CdCl₂ + Te + 2FeCl₂) to predict yield .

- Surface area kinetics : Apply shrinking-core models to account for Te layer formation during leaching .

Data Reproducibility and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.